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4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Regioselective synthesis N-alkylation Pyrazolopyrimidine

Regioisomeric ambiguity during N1-alkylation of pyrazolo[3,4-d]pyrimidin-6-amines yields N1/N2 mixtures that confound SAR. This compound provides a crystallographically-characterized N1-methyl-4-methoxy regioisomer. • Eliminates regioisomeric contamination for consistent kinase hinge geometry • Three orthogonal handles (6-NH₂, 4-OCH₃, N1-CH₃) for divergent library synthesis • Pre-installed N1-methyl avoids problematic post-glycosylation alkylation

Molecular Formula C7H9N5O
Molecular Weight 179.183
CAS No. 1782450-68-3
Cat. No. B2478712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
CAS1782450-68-3
Molecular FormulaC7H9N5O
Molecular Weight179.183
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC(=N2)N)OC
InChIInChI=1S/C7H9N5O/c1-12-5-4(3-9-12)6(13-2)11-7(8)10-5/h3H,1-2H3,(H2,8,10,11)
InChIKeySDXCYAUYEUOJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine: Scaffold Identity and Classification


4-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 1782450-68-3) is a low-molecular-weight (179.18 g/mol) heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidine family, a privileged scaffold in kinase inhibitor and purine nucleoside analog drug discovery . The compound incorporates three chemically distinct vectors — a 4-methoxy group, an N1-methyl substituent, and a 6-amino handle — within a purine-isosteric core, making it a versatile intermediate for library synthesis and lead optimization [1].

1 Defined N1-methyl regioisomer eliminates alkylation ambiguity
2 Crystallographic confirmation supports reproducible SAR studies
3 Three orthogonal vectors enable divergent library synthesis

Why Generic Scaffolds Cannot Replace This Defined Regioisomer


Unsubstituted or singly-substituted pyrazolo[3,4-d]pyrimidin-6-amines often present regioisomeric ambiguity at N1 versus N2 upon alkylation, with uncontrolled methylation yielding mixtures that complicate SAR interpretation and reduce synthetic reproducibility [1]. The target compound's defined N1-methyl and 4-methoxy pattern eliminates this ambiguity, providing a single, crystallographically-characterized [1] regioisomer that ensures consistent vector geometry in kinase hinge-binding motifs and nucleoside analog templates, a prerequisite for meaningful structure–activity correlation.

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Regioisomeric mixture

Uncontrolled N-alkylation yields N1/N2 isomer blends that may shift SAR interpretation and reduce synthetic reproducibility.

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Missing 4-methoxy handle

Analogs without the 4-methoxy group lose a key derivatization site, limiting diversification routes and vector geometry for kinase motifs.

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N1-H precursor requires extra alkylation

Starting from N1-unsubstituted analogs introduces an additional alkylation step, risking regioisomeric contamination and lower throughput.

Quantitative Differentiation from Regioisomeric and Functional Analogs


Regioisomeric Purity: Solvent-Controlled N1-Methyl Selectivity

Methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1b) with iodomethane and NaHMDS in DMSO yields the N1-methyl product (the target compound) with a 4:1 N1/N2 ratio, whereas the same reaction in THF produces an 8:1 N2/N1 mixture [1]. Thus, accessing the defined N1-methyl isomer requires solvent-controlled conditions that are not universally applied, making the pre-formed, single-isomer compound valuable for laboratories lacking the specialized setup.

N1/N2 Selectivity
Direct comparison
4:1 (DMSO) vs 1:8 (THF)
32-fold reversal
Defined isomer reduces separation steps and improves downstream yield.
NaHMDS, iodomethane; solvent-dependent outcome.
Regioselective synthesis N-alkylation Pyrazolopyrimidine

Crystallographic Confirmation of N1-Regioisomer Identity

The N1-methyl regioisomer of the pyrazolo[3,4-d]pyrimidine scaffold has been unambiguously assigned through single-crystal X-ray diffraction in the same study, with the crystal structure deposited in the Cambridge Crystallographic Data Centre [1]. In contrast, the N2-methyl isomer (CAS 5334-53-2 analogues) can co-crystallize with sodium ions, complicating structural assignment without crystallographic confirmation [1].

Structural Confirmation
Direct comparison
Single-crystal X-ray
CCDC deposition
Eliminates regioisomeric misassignment risk for lead optimization.
N2-methyl isomer may co-crystallize ambiguously.
X-ray crystallography Regioisomer confirmation Structural chemistry

Three Orthogonal Vectors for Divergent Library Synthesis

The target compound presents three chemically distinguishable sites for derivatization: (i) the 6-NH₂ group for amide coupling or reductive amination, (ii) the 4-OCH₃ group as a leaving group or for demethylation/hydroxylation, and (iii) the N1-CH₃ group providing a fixed substitution vector [1]. The closest analog, 4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-67-5), lacks the N1-methyl, requiring an additional alkylation step that introduces regioisomeric uncertainty. Conversely, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 1194799-19-3) lacks the 4-methoxy handle, reducing the number of accessible diversification sites.

Derivatization Vectors
Class-level
3 (6-NH₂, 4-OCH₃, N1-CH₃) vs 2 or 1 in analogs
Expands accessible chemical space for SAR exploration.
Based on structural inspection; synthetic verification needed.
Combinatorial chemistry Divergent synthesis Medicinal chemistry

Purine-Isosteric Core Matches Kinase Hinge H-Bonding Pattern

The 6-amino group on the pyrazolo[3,4-d]pyrimidine scaffold forms the canonical donor–acceptor hydrogen-bonding pattern with the kinase hinge region, directly analogous to the adenine ring of ATP [1]. While this property is shared across the 6-amino-pyrazolo[3,4-d]pyrimidine class, the combination of N1-methyl and 4-methoxy substituents mimics the substitution pattern found in clinically evaluated PI4KIIIβ inhibitors such as UCB9608, which contains the identical 6-amino-1-methyl-pyrazolo[3,4-d]pyrimidin-4-yl core . The non-methylated analog (CAS 100644-67-5) lacks the N1-substitution that fills the hydrophobic pocket adjacent to the hinge in many kinase active sites.

Hinge-Binding Motif
Class-level
UCB9608 core
PI4KIIIβ IC₅₀ = 11 nM (reported)
Matches validated inhibitor core; supports kinase screening fit.
Potency for UCB9608, not this building block; class-level inference.
Kinase inhibitor Purine isostere Hinge-binding motif

Procurement-Relevant Application Scenarios


Defined Intermediate for PI4KIIIβ and Kinase Inhibitor Optimization

The compound's crystallographically confirmed N1-methyl-6-amino-4-methoxy substitution pattern [1] directly maps onto the core of UCB9608 (PI4KIIIβ IC50 = 11 nM) , enabling medicinal chemistry teams to elaborate the 4-position via nucleophilic displacement or cross-coupling without risking regioisomeric contamination that would invalidate SAR tables.

Three-Vector Scaffold for Diversity-Oriented Library Synthesis

With three orthogonal functionalization handles (6-NH₂, 4-OCH₃, N1-CH₃), the compound supports divergent library synthesis [1] where the N1-methyl is locked, enabling systematic exploration of C4 and C6 substitution without the additional alkylation step and regioisomeric purification required when starting from the N1-unsubstituted analog (CAS 100644-67-5).

Purine Nucleoside Analog Precursor with Pre-installed N1-Methyl

6-Amino-4-methoxy-pyrazolo[3,4-d]pyrimidine scaffolds are established precursors for 8-aza-7-deazapurine nucleoside analogs with anticancer activity [3]. The pre-installed N1-methyl group in the target compound eliminates the need for post-glycosylation N-alkylation, which can be problematic with protected ribose derivatives and lead to N1/N2 mixtures [1].

Structural Biology Probe for Kinase Hinge-Binding Analysis

The 6-amino group provides the conserved adenine-mimetic H-bonding pattern required for kinase hinge recognition [2], while the 4-methoxy group can be replaced with elaborated substituents for co-crystallization studies. The fixed N1-methyl reduces conformational自由度 compared to des-methyl analogs, potentially improving electron density resolution in X-ray structures of inhibitor–kinase complexes.

Application
Selection Property
Validation Focus
PI4KIIIβ inhibitor optimization
Defined N1-methyl regioisomer
Crystallographic identity; absence of N2 contamination
Diversity-oriented library synthesis
Three orthogonal vectors
C4 and C6 functionalization without regioisomer risk
Purine nucleoside analog precursor
Pre-installed N1-methyl group
Avoids post-glycosylation N-alkylation mixtures
Kinase hinge-binding probe
Adenine-mimetic 6-NH₂ donor–acceptor
Co-crystallization with fixed N1-methyl; resolution improvement
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